2-(Trifluoromethyl)acrylic acid

Overview

Description

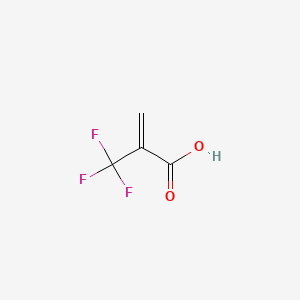

2-(Trifluoromethyl)acrylic acid is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of a trifluoromethyl group attached to the acrylic acid backbone. This compound is known for its strong acidic properties and is used in various chemical applications due to its unique reactivity and stability .

Mechanism of Action

Target of Action

2-(Trifluoromethyl)acrylic acid (TFMAA) is a strong acid functional monomer . It primarily targets the solid-phase extraction of domoic acid . Domoic acid is a potent neurotoxin, and the ability of TFMAA to extract it suggests a role in detoxification processes.

Mode of Action

TFMAA interacts with its targets through its strong acid functional group. This allows it to bind to and extract domoic acid from various environments

Biochemical Pathways

TFMAA is used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids . This suggests that it may affect the biochemical pathways involving these alkaloids.

Result of Action

The primary molecular effect of TFMAA’s action is the extraction of domoic acid, a neurotoxin This could potentially reduce the toxicity of environments containing domoic acid

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)acrylic acid plays a significant role in biochemical reactions due to its strong acidic nature. It is commonly used in the preparation of molecularly imprinted polymers, which are designed to have specific binding sites for target molecules. These polymers can exhibit diastereoselectivity for certain alkaloids, such as cinchona alkaloids . Additionally, this compound is utilized in the solid-phase extraction of domoic acid, a neurotoxin . The compound interacts with various enzymes and proteins, facilitating the selective binding and extraction of target molecules.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a functional monomer. It is used in the molecular imprinting of nicotine, which can influence cell signaling pathways and gene expression . The compound’s acidic nature can also impact cellular metabolism by altering the pH of the cellular environment, potentially affecting enzyme activity and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form strong hydrogen bonds and electrostatic interactions with target molecules, facilitating their selective binding and extraction . The compound’s trifluoromethyl group enhances its binding affinity and specificity, making it an effective monomer for molecular imprinting applications. Additionally, this compound can inhibit or activate enzymes by altering their conformation or active sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert gas conditions and should be stored in a cool, dry place to prevent degradation . Long-term exposure to air or moisture can lead to hydrolysis and loss of activity. In vitro and in vivo studies have shown that the compound’s effects on cellular function can diminish over time if not properly stored.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively facilitate the selective binding and extraction of target molecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as skin corrosion and eye damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a functional monomer. It interacts with enzymes and cofactors that facilitate the polymerization and imprinting processes . The compound can affect metabolic flux by altering the concentration of metabolites and intermediates in these pathways. Its strong acidic nature can also influence the pH of the cellular environment, impacting enzyme activity and metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s solubility in water allows it to be readily transported across cell membranes and distributed throughout the cellular environment.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity and function . Its localization can affect its binding interactions and efficacy in molecular imprinting applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3,3,3-trifluoropropene with carbon monoxide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of specialized equipment and stringent reaction conditions to ensure high purity and yield. The exact methods may vary depending on the manufacturer, but they typically involve similar catalytic processes as those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Trifluoromethyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: This compound is utilized in the preparation of molecularly imprinted polymers for selective binding of biological molecules.

Industry: It is employed in the production of specialty chemicals and materials with enhanced performance characteristics

Comparison with Similar Compounds

Methacrylic acid: Similar in structure but lacks the trifluoromethyl group.

Acrylic acid: The parent compound without any substituents.

2,2,2-Trifluoroethyl acrylate: Contains a trifluoromethyl group but differs in the ester functionality

Uniqueness: 2-(Trifluoromethyl)acrylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity, stability, and lipophilicity, making it valuable in various applications where these properties are desired .

Biological Activity

2-(Trifluoromethyl)acrylic acid (TFMAA) is a compound of significant interest due to its unique trifluoromethyl group, which imparts distinctive chemical and biological properties. This article explores the biological activity of TFMAA, including its synthesis, applications, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 140.06 g/mol

- Physical State : Solid at room temperature

- CAS Number : 381-98-6

TFMAA is characterized by its double bond and carboxylic acid functional group, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

The biological activity of TFMAA is primarily attributed to its ability to participate in various chemical reactions, including Michael additions and polymerizations. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable building block in the synthesis of biologically active compounds.

- Antimicrobial Activity : Research indicates that TFMAA derivatives exhibit antimicrobial properties. For instance, the synthesis of trifluoromethylated compounds has been linked to enhanced antibacterial activity against specific pathogens due to their ability to disrupt bacterial membranes.

- Enzyme Inhibition : TFMAA has shown potential as an enzyme inhibitor in biochemical pathways. Its structural similarity to natural substrates allows it to interact with enzymes, potentially leading to competitive inhibition.

- Polymerization Applications : TFMAA is utilized in the synthesis of polymers with tailored properties for biomedical applications. For example, poly(fluoroacrylate)s derived from TFMAA can be engineered for drug delivery systems due to their biocompatibility and controlled release characteristics.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of TFMAA derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at varying concentrations of the synthesized compounds, indicating that the trifluoromethyl group enhances the efficacy of these derivatives as antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another study, TFMAA was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The findings revealed that certain TFMAA derivatives exhibited competitive inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Synthesis Methods

The synthesis of TFMAA can be achieved through several methods:

- Mizoroki-Heck Reaction : Utilizes aryl iodides and acrylates to form TFMAA derivatives efficiently.

- Michael Addition Reactions : Allows for the incorporation of TFMAA into larger molecular frameworks, enhancing biological activity.

Applications

TFMAA is being explored for various applications:

- Pharmaceuticals : As a precursor for developing new drugs with enhanced biological activity.

- Material Science : In the production of coatings and adhesives with improved properties due to the presence of fluorine atoms.

Summary Table of Biological Activities

Properties

IUPAC Name |

2-(trifluoromethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRKCIBHNJFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343138 | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-98-6 | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-(Trifluoromethyl)acrylic acid?

A1: The molecular formula of this compound is C4H3F3O2, and its molecular weight is 156.06 g/mol.

Q2: Are there any available spectroscopic data for TFMAA?

A2: Yes, research articles commonly utilize techniques like 1H and 19F NMR, FTIR, and UV spectroscopy to characterize TFMAA and its derivatives. [, ] For example, 19F NMR spectroscopy is crucial for determining the microstructure of TFMAA copolymers. []

Q3: Is TFMAA compatible with aqueous systems?

A3: While TFMAA can be polymerized in aqueous solutions, its reactivity with water poses a challenge. Water can add regioselectively onto TFMAA, producing 3-hydroxy-2-(trifluoromethyl)propanoic acid. [, ]

Q4: How is this compound used in molecular imprinting?

A4: TFMAA serves as a functional monomer in synthesizing molecularly imprinted polymers (MIPs). Its strong binding affinity, attributed to the electron-withdrawing trifluoromethyl group, allows for the creation of selective binding sites within the polymer matrix. [, , , ]

Q5: What are the advantages of using TFMAA over other functional monomers like methacrylic acid (MAA) in MIP synthesis?

A5: TFMAA often leads to MIPs with higher affinity and selectivity compared to those prepared with MAA. [, ] This improved performance is linked to the enhanced binding strength facilitated by TFMAA.

Q6: What types of target molecules have been successfully imprinted using TFMAA-based MIPs?

A6: Research demonstrates successful imprinting of diverse targets with TFMAA, including nicotine, [, ] cinchona alkaloids, [] phenylurea herbicides, [] sulfonylurea herbicides, [] 5-fluorouracil, [] atrazine, [] histamine, [] and estrogens. [, ]

Q7: How is computational chemistry employed in research involving TFMAA?

A7: Density Functional Theory (DFT) calculations are used to understand interactions between TFMAA and target molecules in MIP design. [] These calculations provide insights into binding energies, 3D structures, and molecular orbitals, aiding in the selection of optimal imprinting conditions. [, ]

Q8: Does this compound exhibit any catalytic properties?

A8: While not a catalyst itself, TFMAA plays a crucial role in developing self-switchable catalytic nanoreactors. [] When incorporated into a polymer composite with platinum nanoparticles, TFMAA's temperature-dependent interactions with other polymers allow for controlled access to the catalytic sites, enabling "self-healing" and switchable catalytic behavior. []

Q9: Are there any other notable applications of TFMAA in materials science?

A9: TFMAA is explored as a component in developing 157nm photoresist materials for extreme ultraviolet lithography (EUVL). [, ] Its fluorine content enhances EUV absorption and may promote electron-induced dissociation, crucial for high-resolution patterning. []

Q10: What is known about the environmental impact and degradation of TFMAA?

A10: While specific ecotoxicological data might be limited, responsible research practices necessitate considering the potential environmental impact of TFMAA and its derivatives. Research on degradation pathways and potential mitigation strategies is crucial. []

Q11: Are there any known alternatives or substitutes for TFMAA in its various applications?

A11: The choice of alternatives depends on the specific application. For instance, in molecular imprinting, other acidic functional monomers like MAA or itaconic acid might be considered, although they may offer different performance characteristics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.